molecular formula C16H25NO B390416 1-Phenyl-5-(1-piperidinyl)-1-pentanol

1-Phenyl-5-(1-piperidinyl)-1-pentanol

Cat. No.: B390416
M. Wt: 247.38g/mol
InChI Key: BCMRGEAATQZFCK-UHFFFAOYSA-N
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Description

1-Phenyl-5-(1-piperidinyl)-1-pentanol is a synthetic organic compound characterized by a pentanol backbone substituted with a phenyl group at position 1 and a piperidinyl group at position 5. The compound shares structural similarities with Pirbentan (N-[1-phenyl-5-(1-piperidinyl)pentyl]benzamide hydrochloride), a benzamide derivative with a molecular formula of C23H31ClN2O and a molecular weight of 386.97 g/mol . The presence of both aromatic (phenyl) and heterocyclic (piperidinyl) groups suggests moderate hydrophobicity, likely influencing solubility and reactivity in organic solvents.

Properties

Molecular Formula

C16H25NO

Molecular Weight

247.38g/mol

IUPAC Name

1-phenyl-5-piperidin-1-ylpentan-1-ol

InChI

InChI=1S/C16H25NO/c18-16(15-9-3-1-4-10-15)11-5-8-14-17-12-6-2-7-13-17/h1,3-4,9-10,16,18H,2,5-8,11-14H2

InChI Key

BCMRGEAATQZFCK-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCCCC(C2=CC=CC=C2)O

Canonical SMILES

C1CCN(CC1)CCCCC(C2=CC=CC=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-Phenyl-5-(1-piperidinyl)-1-pentanol with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Substituents
1-Phenyl-5-(1-piperidinyl)-1-pentanol C16H25NO* ~247.3* Alcohol, phenyl, piperidinyl Phenyl (C6H5) at position 1; piperidinyl at position 5
1-Pentanol C5H12O 88.15 Primary alcohol Linear pentanol chain
Pirbentan (N-[1-phenyl-5-(1-piperidinyl)pentyl]benzamide hydrochloride) C23H31ClN2O 386.97 Benzamide, piperidinyl, hydrochloride salt Benzamide and piperidinyl on pentyl chain
5-(1,3-Benzodioxol-5-yl)-1-piperidin-1-ylpentan-1-one C17H21NO3 287.35 Ketone, benzodioxol, piperidinyl Benzodioxol (C7H6O2) and piperidinyl

*Calculated based on structural similarity to analogs.

Key Differences and Implications

Functional Groups and Reactivity: Unlike 1-pentanol (a simple primary alcohol), 1-Phenyl-5-(1-piperidinyl)-1-pentanol contains aromatic and cyclic amine groups, which may enhance its binding affinity to biological targets or organic matrices. This structural complexity also increases molecular weight and reduces water solubility compared to 1-pentanol . Compared to Pirbentan, which is a benzamide hydrochloride salt, the absence of an amide group in 1-Phenyl-5-(1-piperidinyl)-1-pentanol likely reduces its polarity and alters its pharmacological profile .

Isomer Differentiation: Structural isomers of pentanol (e.g., 2-pentanol, 3-pentanol) are differentiated via gas chromatography-mass spectrometry (GC-MS) by comparing retention times and mass spectra .

Thermal and Sensing Properties: Diesters derived from 1-pentanol (e.g., succinic acid diesters) exhibit phase-change transitions between −32°C and 46°C, making them suitable for thermal energy storage . The phenyl and piperidinyl groups in 1-Phenyl-5-(1-piperidinyl)-1-pentanol may stabilize its structure at higher temperatures, though experimental data are lacking. In sensor applications, 1-pentanol interacts with zinc oxide sensors at low concentrations (5–50 ppm), but its detection is inhibited by competing volatiles like hexanal . The aromatic and cyclic amine groups in 1-Phenyl-5-(1-piperidinyl)-1-pentanol could produce distinct sensor responses due to enhanced electron interactions.

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